Cas no 1805228-99-2 (Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate)

Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H13BrF2N2O2/c1-2-18-9(17)3-6-7(15)5-16-8(4-12)10(6)11(13)14/h5,11H,2-4,15H2,1H3
- InChIKey: LBIHELZSXSXANU-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=C(C(=CN=1)N)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029064689-1g |
Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate |
1805228-99-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetateに関する追加情報
Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1805228-99-2)
Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate, with the CAS registry number 1805228-99-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring structure, which serves as the central framework, with various substituents attached to it. The molecule's structure includes an ethyl acetate group at position 4, an amino group at position 5, a bromomethyl group at position 2, and a difluoromethyl group at position 3. These substituents contribute to the compound's unique chemical properties and potential applications.
The synthesis of Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate involves a series of carefully designed organic reactions. Researchers have employed various methodologies, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions, to construct this molecule. The presence of multiple functional groups in the molecule makes it a versatile building block for further chemical modifications. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making this compound more accessible for large-scale production and research purposes.
One of the most promising applications of Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate lies in its potential as a precursor in drug discovery. The pyridine ring is a common structural motif in many bioactive compounds, and the substituents present in this molecule can be tailored to modulate its pharmacokinetic properties. For instance, the amino group can act as a site for further functionalization, such as the introduction of hydrophilic or hydrophobic moieties, which can influence the compound's solubility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate with greater accuracy. Molecular docking studies have revealed that this compound has potential binding affinity to various therapeutic targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. These findings underscore its potential role in the development of novel therapeutic agents.
In addition to its pharmaceutical applications, Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers and its compatibility with various surface modification techniques.
The environmental impact of Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate has also been a topic of interest. Studies have investigated its biodegradability under different environmental conditions, as well as its potential toxicity to aquatic organisms. These studies are crucial for ensuring that any industrial or commercial applications of this compound are environmentally sustainable.
In conclusion, Ethyl 5-amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1805228-99-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its complex structure offers opportunities for further chemical innovation, while recent research findings highlight its potential contributions to drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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